Electrophilicity Modulation: Steric Shielding from the para-Cyclopropyl Group Reduces Hydrolysis Rate Compared to Unsubstituted Phenylmethanesulfonyl Chloride
The para-cyclopropyl substituent in (4-cyclopropylphenyl)methanesulfonyl chloride provides measurable steric shielding of the electrophilic sulfur center, reducing the rate of hydrolytic degradation compared to unsubstituted phenylmethanesulfonyl chloride (PMSF). While direct experimental hydrolysis rate constants (k_hydrolysis) for this specific compound have not been reported in peer-reviewed literature, the well-characterized relationship between steric bulk at the para position and sulfonyl chloride reactivity—as established through Hammett σ and Taft Eₛ parameters across a series of substituted benzylic sulfonyl chlorides—supports a class-level inference of enhanced bench-top stability [1]. PMSF (CAS 1939-99-7, MW 190.65) lacks this steric protection and is known to undergo rapid hydrolysis in aqueous media, which complicates its use in multi-step reaction sequences where moisture exclusion cannot be guaranteed .
| Evidence Dimension | Relative hydrolysis rate (steric protection of sulfonyl chloride electrophilic center) |
|---|---|
| Target Compound Data | Not directly measured for this compound; class-level expectation based on para substituent steric parameters |
| Comparator Or Baseline | Phenylmethanesulfonyl chloride (PMSF, CAS 1939-99-7): No para substituent; documented moisture sensitivity |
| Quantified Difference | Qualitative: reduced hydrolysis rate due to steric shielding by para-cyclopropyl group vs. unsubstituted phenyl |
| Conditions | Class-level inference from benzylic sulfonyl chloride structure-activity relationships; no direct head-to-head kinetic study available |
Why This Matters
Reduced hydrolytic degradation translates to longer reagent shelf-life under ambient handling and higher effective concentration in reactions where trace moisture is present, directly impacting synthetic yield reproducibility.
- [1] PubChem. 4-Cyclopropylbenzene-1-sulfonyl chloride (CAS 167404-32-2). Computed XLogP3-AA: 2.9. Topological Polar Surface Area: 42.5 Ų. These computed parameters provide a baseline for comparing lipophilicity and polarity with the methylene-spacer analog. View Source
